molecular formula C28H23N5O7 B11280726 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethoxyphenyl)acetamide

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11280726
M. Wt: 541.5 g/mol
InChI Key: QRWIWPBHFMCHFL-UHFFFAOYSA-N
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Description

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and an oxadiazole moiety, which is often associated with antimicrobial properties.

Preparation Methods

The synthesis of 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethoxyphenyl)acetamide involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Oxadiazole Moiety: The oxadiazole ring can be introduced by reacting the appropriate hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.

    Coupling Reactions: The final compound is obtained by coupling the quinazolinone and oxadiazole intermediates through a series of condensation reactions, often facilitated by catalysts like palladium or copper complexes.

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethoxyphenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, with reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

    Biology: Its structural features suggest potential antimicrobial and anticancer properties, making it a candidate for biological assays and drug development.

    Medicine: The compound’s potential biological activities could lead to its use in the development of new therapeutic agents.

    Industry: Its unique structure may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethoxyphenyl)acetamide is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, while the oxadiazole moiety may interact with microbial cell membranes or DNA.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives and oxadiazole-containing molecules. Compared to these compounds, 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethoxyphenyl)acetamide is unique due to its combination of both structural motifs, which may confer enhanced biological activity or novel properties.

Similar Compounds

  • Quinazolinone derivatives
  • Oxadiazole-containing molecules
  • Other heterocyclic compounds with antimicrobial or anticancer activity

Properties

Molecular Formula

C28H23N5O7

Molecular Weight

541.5 g/mol

IUPAC Name

2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C28H23N5O7/c1-2-37-19-10-8-18(9-11-19)29-24(34)14-32-21-13-23-22(38-16-39-23)12-20(21)27(35)33(28(32)36)15-25-30-26(31-40-25)17-6-4-3-5-7-17/h3-13H,2,14-16H2,1H3,(H,29,34)

InChI Key

QRWIWPBHFMCHFL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4

Origin of Product

United States

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